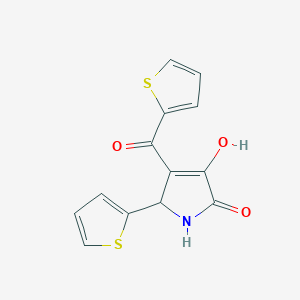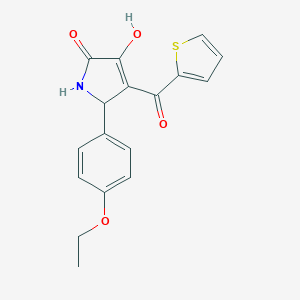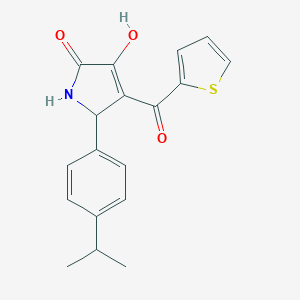![molecular formula C22H22ClNO6 B282391 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound is commonly referred to as C16, and it is a synthetic derivative of the natural product FR901483. C16 has been found to have several interesting properties, including its ability to inhibit the activity of certain enzymes, making it a promising candidate for use in drug development.
Mécanisme D'action
C16 exerts its effects by inhibiting the activity of PDE4 and HDAC6. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various cellular processes. Inhibition of PDE4 leads to an increase in cAMP levels, which can have a variety of effects on cellular function. HDAC6 is an enzyme that removes acetyl groups from proteins, which can affect their function. Inhibition of HDAC6 can lead to changes in gene expression and protein function.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. Inhibition of PDE4 leads to an increase in cAMP levels, which can affect cellular processes such as inflammation, immune function, and cell proliferation. Inhibition of HDAC6 can lead to changes in gene expression and protein function, which can affect cellular processes such as cell division, apoptosis, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be expensive to produce, and its effects can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on C16. One area of interest is in the development of new drugs based on C16. Inhibition of PDE4 and HDAC6 has been shown to have therapeutic effects in several diseases, and further research is needed to determine the full potential of C16 in this regard. Another area of interest is in the study of the biochemical and physiological effects of C16. Further research is needed to fully understand the effects of C16 on cellular processes and to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis of C16 involves several steps, including the condensation of 4-chlorobenzoyl chloride with 2-(2-hydroxyethoxy)ethylamine to form the intermediate compound 4-(4-chlorobenzoyl)-N-(2-hydroxyethoxy)ethylamine. This intermediate is then reacted with 2-methoxyphenylacetic acid to form the final product, C16.
Applications De Recherche Scientifique
C16 has been the subject of extensive research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. C16 has been found to inhibit the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and histone deacetylase 6 (HDAC6), which are involved in various disease processes. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Propriétés
Formule moléculaire |
C22H22ClNO6 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22ClNO6/c1-29-17-5-3-2-4-16(17)19-18(20(26)14-6-8-15(23)9-7-14)21(27)22(28)24(19)10-12-30-13-11-25/h2-9,19,25-26H,10-13H2,1H3/b20-18- |
Clé InChI |
VYPUDBYQQXGJKJ-ZZEZOPTASA-N |
SMILES isomérique |
COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCOCCO |
SMILES canonique |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



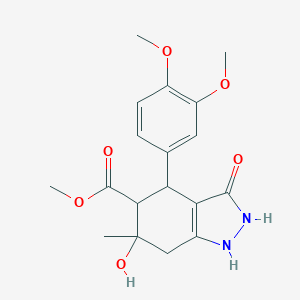
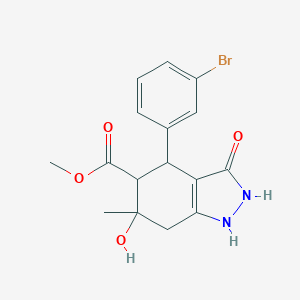
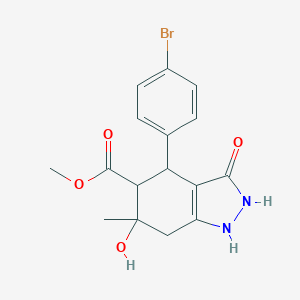
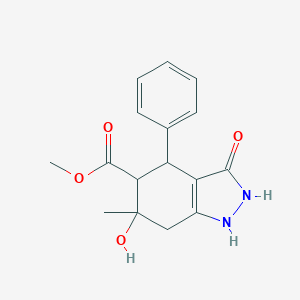
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
